molecular formula C15H21N3O4 B1342235 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid CAS No. 654663-42-0

2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid

Cat. No.: B1342235
CAS No.: 654663-42-0
M. Wt: 307.34 g/mol
InChI Key: RKTBSIAAAOXTJP-UHFFFAOYSA-N
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Description

The compound “2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid” is a chemical compound with a molecular weight of 280.32 . It is also known as [4-(tert-butoxycarbonyl)-1-piperazinyl]acetic acid dihydrate . It is typically stored in a refrigerator and appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4.2H2O/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;;/h4-8H2,1-3H3,(H,14,15);2*1H2 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 280.32 . It is a white to yellow powder or crystals . The storage temperature is at room temperature .

Scientific Research Applications

Chemical Synthesis and Optimization

The chemical compound 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid and its derivatives have been utilized in the synthesis of novel compounds with potential pharmacological activities. For example, novel (4-piperidinyl)-piperazine derivatives were synthesized and evaluated as ACC1/2 non-selective inhibitors, showcasing potent inhibitory activities in enzyme-assay and cell-based assays. Advanced analogs demonstrated significant reduction of hepatic de novo fatty acid synthesis in rats after oral administration, indicating potential applications in metabolic disease treatment (Chonan et al., 2011).

Structural Analysis and Characterization

Compounds related to this compound have been characterized for their structural properties using techniques such as X-ray diffraction, showcasing their molecular structures and conformation. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and its structure confirmed by single-crystal XRD data. The study revealed intermolecular interactions and three-dimensional architecture contributing to its potential bioactivity (Sanjeevarayappa et al., 2015).

Bioactive Molecule Development

The development of bioactive molecules incorporating this compound derivatives has been a focus of research. This includes the synthesis of compounds for biological evaluation against various targets. For example, novel dendritic G-2 melamines comprising piperidine motifs were synthesized starting from 4-amino-1-(tert-butoxycarbonyl)piperidine, highlighting the utility of this chemical moiety in constructing complex molecules with potential therapeutic applications (Sacalis et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-10-11(13(19)20)4-5-16-12/h4-5,10H,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTBSIAAAOXTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594604
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654663-42-0
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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